molecular formula SO2Cl2<br>Cl2O2S B058153 Sulfuryl chloride CAS No. 7791-25-5

Sulfuryl chloride

Cat. No.: B058153
CAS No.: 7791-25-5
M. Wt: 134.97 g/mol
InChI Key: YBBRCQOCSYXUOC-UHFFFAOYSA-N
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Description

Sulfuryl chloride is an inorganic compound with the chemical formula SO₂Cl₂. At room temperature, it is a colorless liquid with a pungent odor. This compound is not found in nature due to its rapid hydrolysis. It is commonly confused with thionyl chloride, but their properties are quite different. This compound is a source of chlorine, whereas thionyl chloride is a source of chloride ions .

Mechanism of Action

Target of Action

Sulfuryl chloride (SO2Cl2) is an inorganic compound that primarily targets water molecules and various organic compounds, including alcohols and amines . It is widely used for chlorination of various compounds , as it dissociates into sulfur dioxide and chlorine during reaction .

Mode of Action

This compound interacts with its targets through a process known as chlorination. In this process, this compound dissociates into sulfur dioxide and chlorine, which then react with the target molecules . For example, in the presence of a base, this compound can react violently . It is also known to attack many metals .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the hydrolysis of the compound. When this compound comes into contact with water, it undergoes hydrolysis, releasing hydrogen chloride gas and sulfuric acid . This reaction can be represented as follows:

2H2O+SO2Cl2→2HCl+H2SO42 H_2O + SO_2Cl_2 \rightarrow 2 HCl + H_2SO_4 2H2​O+SO2​Cl2​→2HCl+H2​SO4​

Pharmacokinetics

It’s important to note that this compound is a volatile substance with a boiling point of 694 °C . It is also soluble in various organic solvents, including benzene, toluene, chloroform, and glacial acetic acid .

Result of Action

The primary result of this compound’s action is the production of hydrogen chloride gas and sulfuric acid upon hydrolysis . This can lead to a significant change in the pH of the environment, making it more acidic. Additionally, this compound can also serve as a source of molecular chlorine for various aromatic chlorination reactions .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, it reacts exothermically with water . The compound also decomposes when heated to or above 100 °C, which is about 30 °C above its boiling point . Furthermore, upon standing, this compound decomposes to sulfur dioxide and chlorine, which gives older samples a slightly yellowish color .

Biochemical Analysis

. . .

Biochemical Properties

Sulfuryl chloride plays a significant role in biochemical reactions due to its ability to act as a chlorinating agent. It interacts with various enzymes and proteins, facilitating the introduction of chlorine atoms into organic molecules. This chlorination process can modify the activity of enzymes and proteins, potentially altering their function and stability. For instance, this compound can react with amino acid residues in proteins, leading to changes in their structure and function .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s chlorinating action can lead to the formation of reactive intermediates that interact with cellular components, potentially causing oxidative stress and damage to cellular structures . These effects can disrupt normal cellular functions and lead to cell death if the exposure is significant.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the chlorination of biomolecules. It can bind to nucleophilic sites on enzymes and proteins, leading to the formation of covalent bonds. This interaction can inhibit or activate enzymes, depending on the specific site of chlorination. Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s biochemical impact.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to hydrolyze slowly in moist air, forming hydrochloric acid and sulfuric acid . This hydrolysis can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative damage in cells, affecting their viability and function over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild irritation and reversible changes in cellular function. At high doses, this compound can induce severe toxic effects, including respiratory distress, pulmonary edema, and systemic toxicity . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. It can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes. For example, the chlorination of metabolic enzymes can inhibit their activity, leading to changes in metabolite levels and overall metabolic balance . Understanding these pathways is essential for elucidating the compound’s biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. The compound’s reactivity also means it can form adducts with cellular components, affecting its distribution and potential sites of action .

Subcellular Localization

This compound’s subcellular localization is determined by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s activity and function within cells .

Preparation Methods

Chemical Reactions Analysis

Sulfuryl chloride undergoes various types of chemical reactions, including hydrolysis, decomposition, and chlorination:

    Hydrolysis: this compound reacts with water, releasing hydrogen chloride gas and sulfuric acid[ \text{SO}_2\text{Cl}_2 + 2\text{H}_2\text{O} \rightarrow 2\text{HCl} + \text{H}_2\text{SO}_4 ]

    Decomposition: When heated to or above 100°C, this compound decomposes into sulfur dioxide and chlorine[ \text{SO}_2\text{Cl}_2 \rightarrow \text{SO}_2 + \text{Cl}_2 ]

    Chlorination: this compound is widely used for chlorination of various compounds, as it dissociates into sulfur dioxide and chlorine during the reaction.

Scientific Research Applications

Comparison with Similar Compounds

Sulfuryl chloride is often compared with thionyl chloride (SOCl₂) and chlorosulfonic acid (HSO₃Cl):

This compound is unique in its ability to act as a source of molecular chlorine, making it particularly useful for chlorination reactions in organic synthesis.

Properties

IUPAC Name

sulfuryl dichloride
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InChI

InChI=1S/Cl2O2S/c1-5(2,3)4
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InChI Key

YBBRCQOCSYXUOC-UHFFFAOYSA-N
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Canonical SMILES

O=S(=O)(Cl)Cl
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Molecular Formula

SO2Cl2, Cl2O2S
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DSSTOX Substance ID

DTXSID6029707
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Molecular Weight

134.97 g/mol
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Physical Description

Sulfuryl chloride appears as a colorless fuming liquid with a pungent odor. Very toxic by inhalation. Corrosive to metals and tissue., Liquid, Colorless to yellow liquid with a pungent odor; [ICSC], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. TURNS YELLOW ON EXPOSURE TO AIR OR LIGHT.
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Boiling Point

156.4 °F at 760 mmHg (USCG, 1999), 69.3 °C, 69.1 °C
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Solubility

Miscible with benzene, toluene, ether, glacial acetic acid, and other org solvents, Solubility in water: reaction
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Density

1.67 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.6674 at 20 °C/4 °C, Relative density (water = 1): 1.67
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Vapor Density

4.6 (Air = 1), Relative vapor density (air = 1): 4.65
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Vapor Pressure

140.0 [mmHg], Vapor pressure = 100 mm Hg at 17.8 °C, Vapor pressures. [Table#2248], Vapor pressure, kPa at 20 °C: 14.8
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Color/Form

Colorless, mobile liquid

CAS No.

7791-25-5
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Melting Point

-54.1 °C
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Synthesis routes and methods I

Procedure details

Using the procedure described above, a mixture of 2,6-dimethoxybenzenesulfonyl chloride and 3-chloro-2,6-dimethoxybenzenesulfonyl chloride, which results from ring chlorination of the 2,6-dimethoxybenzenesulfonyl chloride by sulfuryl chloride, was prepared from 1,3-dimethoxybenzene.
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Synthesis routes and methods II

Procedure details

Next, copper phthalocyanine (tri- or tetra-) sulfonic acid (tri- or tetra-) sodium salt was gradually fed to chlorosulfonic acid followed by dropping of thionyl chloride to perform reaction. The reaction liquid was cooled and the deposited crystal was filtered to obtain a wet cake of desired copper phthalocyanine (tri- or tetra-) sulfonyl chloride, which was then stirred and suspended followed by addition of aqueous ammonia, and a compound represented by the following chemical formula (γ) to perform reaction. Then, water and sodium chloride were added to the reaction liquid to deposit crystal. The deposited crystal was filtered, washed with an aqueous sodium chloride solution, filtered/washed again, followed by drying to obtain the color material represented by the chemical formula (3).
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copper phthalocyanine
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Name
sulfonic acid
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